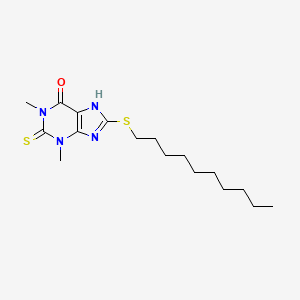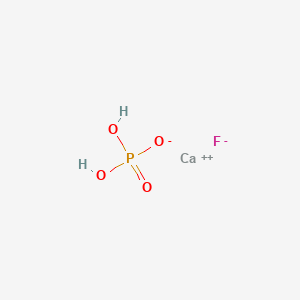![molecular formula C9H17NO3 B14738078 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one CAS No. 2176-48-9](/img/structure/B14738078.png)
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-(2-chloroethoxy)ethanol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one derivatives, while substitution reactions can produce various halogenated piperidines .
Aplicaciones Científicas De Investigación
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in drug development.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and piperidine moieties allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(2-Hydroxyethyl)piperidine: This compound is structurally similar but lacks the additional ethoxy group.
Uniqueness: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and ethoxy groups enhances its solubility and ability to participate in diverse chemical reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
2176-48-9 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxyethoxy)ethyl]piperidin-2-one |
InChI |
InChI=1S/C9H17NO3/c11-6-8-13-7-5-10-4-2-1-3-9(10)12/h11H,1-8H2 |
Clave InChI |
BISIKHAIUSREFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


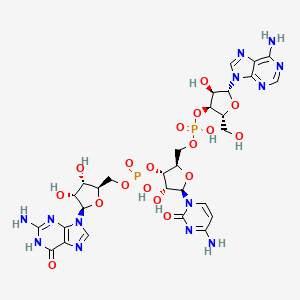


![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
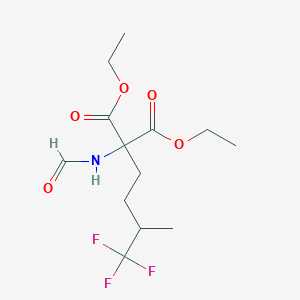
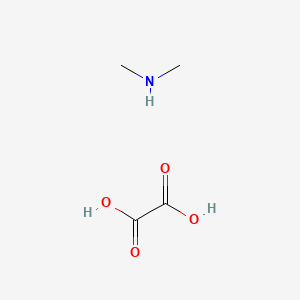
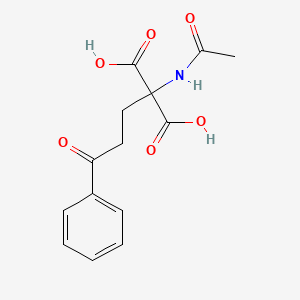
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)

![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)

